molecular formula C18H21NO4 B2885451 N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)furan-3-carboxamide CAS No. 2034402-90-7

N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)furan-3-carboxamide

Cat. No.: B2885451
CAS No.: 2034402-90-7
M. Wt: 315.369
InChI Key: SAUJTXSWJFTRQK-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a phenyl group, a tetrahydropyran ring, and a furan ring with a carboxamide group .


Synthesis Analysis

While specific synthesis methods for this compound were not found, tetrahydropyran derivatives are commonly synthesized from the reaction of alcohols and 3,4-dihydropyran .


Molecular Structure Analysis

The tetrahydropyran ring in the compound is a saturated six-membered ring containing five carbon atoms and one oxygen atom . The furan ring is a five-membered ring with four carbon atoms and one oxygen atom. The phenyl group is a six-membered carbon ring .


Chemical Reactions Analysis

Tetrahydropyran derivatives are known to be resilient to a variety of reactions . The alcohol can later be restored by acid-catalyzed hydrolysis .

Scientific Research Applications

Synthesis of Novel Compounds

Research has explored the synthesis of various novel compounds starting from the corresponding acid derivatives, leading to the creation of fused heterocycles such as furopyranone, furopyrrolone, and thienopyrrolone derivatives. These syntheses involve intramolecular cyclizations and offer insights into potential applications in material science and pharmaceuticals, demonstrating the versatility of such compounds in generating new chemical entities with possible practical applications (Ergun et al., 2014).

Biological Activity Studies

Novel furan and pyran derivatives have been synthesized and assessed for their antibacterial activity against a variety of gram-positive and gram-negative bacteria, showcasing the potential of these compounds as raw medicine sources. The antibiogram tests of these compounds indicated better results than some known antibiotics, suggesting their significance in developing new antibacterial agents (Sari et al., 2017).

Amplification of Antibiotic Effectiveness

The synthesis of heterobicycles has been shown to amplify the effectiveness of phleomycin against Escherichia coli. The creation of compounds with strongly basic side chains indicates the possibility of enhancing antibiotic potency through chemical modification, which is crucial for overcoming antibiotic resistance and improving treatment outcomes (Brown & Cowden, 1982).

Antimicrobial Properties

Studies on N-substituted furan-2-carboxamides have demonstrated significant antibacterial activities against various clinically isolated drug-resistant bacteria, highlighting their potential as effective agents against challenging infections. This research underscores the critical role of chemical synthesis in addressing global health challenges by providing new solutions to antibiotic resistance (Siddiqa et al., 2022).

Safety and Hazards

Tetrahydropyran is flammable and can cause skin irritation .

Future Directions

The future directions for this compound would depend on its intended use. It could potentially be used in the synthesis of complex carbohydrates or as a building block for other organic compounds.

Properties

IUPAC Name

N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4/c20-17(14-6-9-23-12-14)19-13-18(21,15-4-2-1-3-5-15)16-7-10-22-11-8-16/h1-6,9,12,16,21H,7-8,10-11,13H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAUJTXSWJFTRQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(CNC(=O)C2=COC=C2)(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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